molecular formula C7H7N3O4 B7728411 N-Methyl-2,4-dinitroaniline CAS No. 71607-48-2

N-Methyl-2,4-dinitroaniline

Cat. No.: B7728411
CAS No.: 71607-48-2
M. Wt: 197.15 g/mol
InChI Key: IQEJEZOCXWJNKR-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4) is a nitroaromatic compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol. It is characterized by a benzene ring substituted with two nitro groups at the 2- and 4-positions and a methylamino group at the 1-position. This compound is synthesized via nucleophilic aromatic substitution, typically by reacting 1-chloro-2,4-dinitrobenzene with methylamine in the presence of a base .

Key physical properties include:

  • Melting Point: 173°C
  • Spectral Data: ¹H NMR (CDCl₃): δ 9.16 (d, J = 2.66 Hz, 1H), 8.58 (br, 1H), 3.15 (s, 3H) ¹³C NMR: δ 149.1 (C-NO₂), 30.3 (CH₃) HRMS: Exact mass = 197.0436 (calculated), 197.0437 (observed) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,4-dinitroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEJEZOCXWJNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942616
Record name N-Methyl-2,4-dinitroaniline
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Molecular Weight

197.15 g/mol
Source PubChem
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CAS No.

2044-88-4, 71607-48-2
Record name N-Methyl-2,4-dinitroaniline
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Record name 2,4-Dinitrophenylmethylamine
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Record name N-Methyl-2,4(or 2,6)-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-methyl-2,4-dinitroaniline
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Record name N-METHYL-2,4-DINITROANILINE
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N-Methylaniline: The most common method for synthesizing N-Methyl-2,4-dinitroaniline involves the nitration of N-methylaniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.

    Continuous-Flow Microreactor: A more advanced method involves the use of a continuous-flow microreactor, which allows for safer and more efficient nitration.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration reactors with stringent safety measures. The use of continuous-flow technology is becoming more prevalent due to its advantages in terms of safety, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-Methyl-2,4-dinitroaniline can undergo reduction reactions to form N-methyl-2,4-diaminoaniline.

    Substitution: The nitro groups in this compound can be substituted by nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Ammonia or other nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-2,4-dinitroaniline is primarily recognized as an impurity or intermediate in the synthesis of various pharmaceuticals, notably Bendamustine, a chemotherapeutic agent used for treating certain types of cancer. The compound's structure allows it to participate in reactions that yield active pharmaceutical ingredients (APIs) through processes such as alkylation and nitration.

Case Study: Synthesis of Bendamustine

In the production of Bendamustine, NMDA serves as a critical intermediate. Its reactivity allows for the introduction of functional groups necessary for the drug's efficacy against tumors. The synthesis pathway typically involves several steps where NMDA is transformed into more complex structures through electrophilic aromatic substitution reactions.

Analytical Chemistry

NMDA is utilized in analytical chemistry as a reference standard for the detection and quantification of nitroanilines in various samples. Its stability and distinct spectral properties make it suitable for high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions:

  • Electrophilic Aromatic Substitution : NMDA can undergo electrophilic substitution due to the presence of electron-withdrawing nitro groups, enabling the introduction of new substituents.
  • Reduction Reactions : The nitro groups can be selectively reduced to amines, which are valuable intermediates in synthesizing dyes and agrochemicals .

Polymer Chemistry

In polymer formulations, NMDA is used as an additive to enhance thermal stability and UV resistance. Its incorporation into polymers like polyvinyl chloride (PVC) improves their longevity under environmental stressors.

Case Study: PVC Stabilization

Research indicates that adding NMDA to PVC formulations significantly increases thermal stability during processing and prolonged exposure to UV light. This application is crucial for outdoor construction materials where durability is essential.

Explosives Industry

NMDA finds applications in the explosives industry, primarily as a sensitizer or stabilizer in formulations involving high-energy materials. Its ability to modify the sensitivity and combustion characteristics of explosives makes it valuable for safe handling and performance optimization.

Data Table: Explosives Application

ApplicationRole
PropellantsSensitizer
PyrotechnicsStabilizer

Mechanism of Action

N-Methyl-2,4-dinitroaniline and its derivatives exert their effects primarily by inhibiting microtubule formation. This inhibition disrupts cell division, leading to the death of rapidly dividing cells, such as those found in weeds. The molecular target is tubulin, a protein that polymerizes to form microtubules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-ethyl-2-nitroaniline (CAS: 2938-69-4)

  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.62 g/mol .
  • Key Differences: Substitution: Chloro at 4-position and ethyl instead of methyl on the amine. Applications: Used in dyestuff and agrochemical synthesis due to its halogen substituent .

N-Methyl-2-nitroaniline (CAS: 612-28-2)

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol .
  • Key Differences :
    • Only one nitro group (2-position), reducing electron-withdrawing effects.
    • Lower melting point : ~100–110°C (estimated) due to reduced molecular symmetry.
    • Reactivity: Less acidic (pKa ~9–10) compared to dinitro derivatives .

N,N-Dimethyl-4-nitroaniline (CAS: 100-23-2)

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol .
  • Key Differences :
    • Two methyl groups on the amine, increasing steric hindrance.
    • Nitro at 4-position : Alters electronic properties, making it less reactive in electrophilic substitutions.

N-Methoxy-2,4-dinitroaniline

  • Molecular Formula : C₇H₇N₃O₅
  • Key Differences :
    • Methoxy group instead of methyl on the amine.
    • pKa : 9.2 (vs. ~7–8 for N-methyl derivative), indicating higher acidity due to electron-withdrawing methoxy group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
N-Methyl-2,4-dinitroaniline C₇H₇N₃O₄ 197.15 173 2,4-NO₂, N-CH₃ Drug intermediate, analytical derivatization
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ 200.62 N/A 2-NO₂, 4-Cl, N-C₂H₅ Dyestuffs, agrochemicals
N-Methyl-2-nitroaniline C₇H₈N₂O₂ 152.15 ~100–110 2-NO₂, N-CH₃ Intermediate in organic synthesis
N,N-Dimethyl-4-nitroaniline C₈H₁₀N₂O₂ 166.18 N/A 4-NO₂, N-(CH₃)₂ UV stabilizers, polymer additives

Reactivity and Stability Comparison

  • Acidity :
    • This compound has moderate acidity (pKa ~7–8), influenced by two nitro groups.
    • N-Methoxy-2,4,6-trinitroaniline has higher acidity (pKa = 5.2) due to three nitro groups .
  • Thermal Stability :
    • This compound is stable under standard conditions but decomposes upon strong heating, unlike N-Methyl-2,4,6-trinitroaniline , which is prone to explosive decomposition .

Key Research Findings

  • Analytical Utility : this compound is critical in detecting airborne aldehydes (LOD = 0.7 ppbv) and oxidants via HPLC-UV .

Biological Activity

N-Methyl-2,4-dinitroaniline (MDNA) is an organic compound with the molecular formula C7H8N4O4C_7H_8N_4O_4 and a molecular weight of approximately 200.16 g/mol. It belongs to the class of dinitroanilines, characterized by the presence of two nitro groups on the aromatic ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and herbicidal applications.

Anticancer Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines, including leukemia, lymphoma, and breast cancer. The compound is believed to exert its anticancer effects through several mechanisms:

  • DNA Interaction : MDNA can interact with DNA, leading to alkylation and subsequent disruption of cell division.
  • Inhibition of Cell Proliferation : Studies suggest that it may inhibit the proliferation of cancer cells.
  • Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in malignant cells.

Case Studies

  • Study on Leukemia Cells : A study published in 2023 demonstrated that MDNA significantly inhibited the growth of leukemia cell lines, suggesting its potential as a therapeutic agent for blood cancers.
  • Breast Cancer Research : Another investigation reported that MDNA reduced cell viability in breast cancer cell lines by inducing apoptosis and disrupting metabolic processes.

Herbicidal Activity

In addition to its anticancer properties, this compound has been studied for its herbicidal effects. It appears to inhibit the growth of certain weeds by disrupting their metabolic processes. The compound's mechanism may involve:

  • Enzyme Interaction : Preliminary studies indicate that MDNA may affect plant enzymes involved in growth regulation.
  • Cytotoxic Effects on Weeds : Laboratory experiments have shown that MDNA can be cytotoxic to specific weed species, demonstrating its potential utility in agricultural applications.

Toxicity and Safety Profile

While the biological activities of this compound are promising, further research is necessary to evaluate its safety for human exposure and environmental impact. Preliminary studies suggest potential cytotoxicity that warrants careful investigation into its safety profile .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with other related compounds is useful:

Compound NameStructure CharacteristicsUnique Features
N-Methyl-4-nitroanilineOne nitro group at position 4Less reactive than this compound
2,4-DinitroanilineTwo nitro groups at positions 2 and 4Lacks methyl substitution; more stable
3-NitroanilineOne nitro group at position 3Different reactivity profile; generally less toxic

This compound's unique combination of two nitro groups and a methyl substitution enhances its reactivity compared to similar compounds like N-Methyl-4-nitroaniline or 3-nitroaniline. This makes it particularly valuable in synthetic organic chemistry and agricultural applications.

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-2,4-dinitroaniline in laboratory settings?

The compound is typically synthesized via nucleophilic aromatic substitution. A standard protocol involves reacting 1-chloro-2,4-dinitrobenzene with methylamine (generated from methylamine hydrochloride using aqueous NaOH) in methylene chloride. The reaction proceeds at room temperature for 4–12 hours, followed by solvent evaporation under nitrogen. Yield optimization (e.g., 94.8%) requires controlled addition of methylamine and drying over anhydrous Na₂SO₄. Product purity is confirmed by GC/MS, showing a molecular ion peak at m/z 197 (C₇H₇N₃O₄) .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

Structural confirmation relies on GC/MS, HPLC, and co-elution experiments with synthetic standards. For example, GC/MS analysis identifies the molecular ion (m/z 197) and fragmentation patterns, while HPLC retention time matching with a reference standard (e.g., N-methyl-2,4,6-trinitroaniline) ensures identity. Infrared (IR) spectroscopy can also validate functional groups, such as nitro (1520–1350 cm⁻¹) and N–H stretches (3350–3300 cm⁻¹) .

Q. How can reaction parameters be optimized for synthesizing halogenated derivatives of this compound?

Bromination or chlorination of the aromatic ring can be achieved using HBr-H₂O₂ or Cl₂-H₂O₂ with phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt). Optimal conditions include a 1:1.2:2 molar ratio of substrate:HBr:H₂O₂ at 80–90°C for 3 hours, yielding >94% 6-bromo-2,4-dinitroaniline. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. What are the degradation pathways of this compound under reductive conditions?

Reductive degradation with sodium sulfide (Na₂S·9H₂O) in methanol/water produces intermediates such as N-methyl-dinitroaminoaniline (m/z 212). Elemental sulfur byproducts are removed via filtration, followed by solvent evaporation and methylene chloride extraction. HPLC-MS/MS analysis reveals shifts in retention times and fragmentation patterns, while isotopic labeling (e.g., deuterated analogs) aids in tracking reaction pathways .

Q. How can isotopic labeling be applied to study the environmental fate of this compound?

Deuterated analogs (e.g., this compound-d3) are synthesized for tracing metabolic or environmental transformation. Isotopic composition is analyzed via mass spectrometry after derivatization with 1-fluoro-2,4-dinitrobenzene. This approach quantifies kinetic isotope effects (e.g., kH/kD = 5.5) in degradation studies .

Q. How do steric and electronic effects influence the reactivity of this compound derivatives?

Comparative NMR studies of N,N-dialkyl derivatives (e.g., diethyl vs. diisopropyl) reveal steric hindrance impacts resonance between the amino group and aromatic ring. Reduced shielding of C(1) in ^13C NMR (Δδ = +1.2 ppm) indicates restricted rotation in bulky substituents, altering reactivity in substitution or redox reactions .

Q. What methodologies are used to assess the photodegradation of this compound in aqueous systems?

Photocatalytic degradation employs TiO₂-supported nanoparticles under UV-vis light. Reaction kinetics are monitored via UV-vis spectroscopy, with intermediates identified by LC-MS. Parameters like catalyst loading (0.5–2.0 g/L) and pH (4–9) are optimized to achieve >90% degradation efficiency .

Q. How can derivatization techniques enhance the detection of this compound in environmental samples?

Derivatization with 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) converts carbonyl byproducts into hydrazones, detectable by GC-ECD or HPLC-fluorescence. Co-derivatization of NO₂/O₃ into this compound allows simultaneous quantification of multiple pollutants .

Q. What role do polymorphic forms play in the mechanical properties of this compound analogs?

X-ray diffraction (XRD) and powder compaction studies on 6-chloro-2,4-dinitroaniline polymorphs (Forms I–III) correlate crystal packing (shearing vs. brittle structures) with tabletability. Form II (bending-dominant) exhibits superior mechanical stability, guiding formulation design for APIs .

Q. How do solvent systems impact the reaction kinetics of this compound synthesis?

Reverse micellar systems (e.g., AOT/n-hexane/water) enhance reaction rates by stabilizing intermediates. Kinetic studies using UV-vis spectroscopy show pseudo-first-order behavior, with rate constants (e.g., k = 0.15 min⁻¹) influenced by micelle size and water content .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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